molecular formula C20H21N3O5 B11623548 (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11623548
M. Wt: 383.4 g/mol
InChI Key: UIMLVXOYIXZRES-LPYMAVHISA-N
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Description

(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a hydrazinylidene group, and a butanamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the hydrazinylidene group. Common synthetic routes include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Hydrazinylidene Group: This step involves the reaction of hydrazine derivatives with carbonyl compounds to form the hydrazone linkage.

    Coupling with Butanamide: The final step involves coupling the hydrazone intermediate with a butanamide derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin ring or the hydrazinylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide: shares structural similarities with other hydrazone derivatives and benzodioxin-containing compounds.

    Hydrazone Derivatives: Compounds with hydrazone linkages, such as hydrazone-based drugs and dyes.

    Benzodioxin Compounds: Molecules containing the benzodioxin ring, such as certain natural products and synthetic analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C20H21N3O5/c1-12-4-3-5-15(19(12)25)20(26)23-22-13(2)10-18(24)21-14-6-7-16-17(11-14)28-9-8-27-16/h3-7,11,25H,8-10H2,1-2H3,(H,21,24)(H,23,26)/b22-13+

InChI Key

UIMLVXOYIXZRES-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC3=C(C=C2)OCCO3)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

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